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molecular formula C23H26N2O B8336843 (+-)-1-(2-Phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol CAS No. 83255-62-3

(+-)-1-(2-Phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol

Cat. No. B8336843
M. Wt: 346.5 g/mol
InChI Key: UYMXSZLHSFKCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613607

Procedure details

The operation was as in Example 1, except that 14 g of 1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanone and 2.3 g of sodium borohydride in 300 ml of methanol were used. After recrystallization of the crude product in isopropanol, 7 g of 1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol (racemic) were obtained, which melted at 162° C.
Name
1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanone
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[C:15]([C:17](=[O:26])[CH2:18][CH2:19][CH:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[C:1]1([C:7]2[CH:16]=[C:15]([CH:17]([OH:26])[CH2:18][CH2:19][CH:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanone
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(CCC1CCNCC1)=O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization of the crude product in isopropanol, 7 g of 1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol (racemic)
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(CCC1CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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